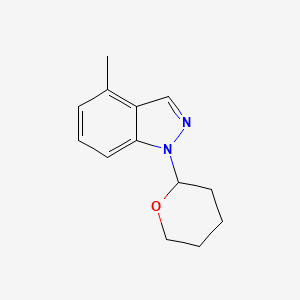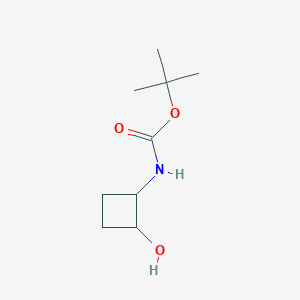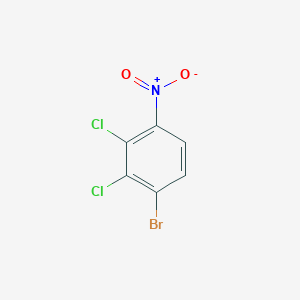
1-Bromo-2,3-dichloro-4-nitrobenzene
Overview
Description
1-Bromo-2,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical synthesis processes due to its unique reactivity.
Preparation Methods
The synthesis of 1-Bromo-2,3-dichloro-4-nitrobenzene typically involves a series of electrophilic aromatic substitution reactions. One common method includes the nitration of 1,2-dichlorobenzene followed by bromination. The nitration process involves treating 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum chloride .
Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
1-Bromo-2,3-dichloro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and halogens) that activate the benzene ring towards nucleophilic attack.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-2,3-dichloro-4-aminobenzene.
Scientific Research Applications
1-Bromo-2,3-dichloro-4-nitrobenzene is utilized in various scientific research applications:
Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in studies investigating the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro and halogen groups. This activation facilitates electrophilic and nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic aromatic substitution, the nitro group stabilizes the intermediate Meisenheimer complex, promoting the substitution process .
Comparison with Similar Compounds
1-Bromo-2,3-dichloro-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,2-Dichloro-4-nitrobenzene:
1-Bromo-2-nitrobenzene: Contains fewer halogen substituents, resulting in different reactivity profiles.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and make it valuable for targeted chemical synthesis.
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBNJGINUSPUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


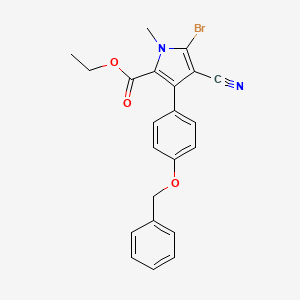

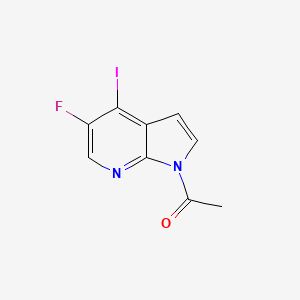
![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
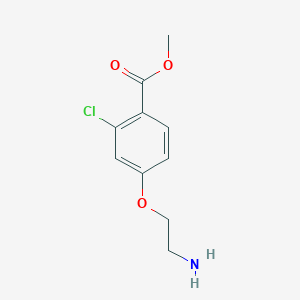
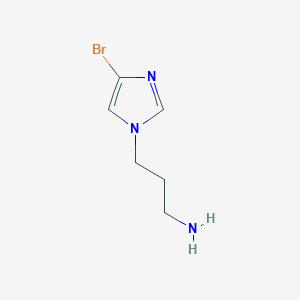
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)


